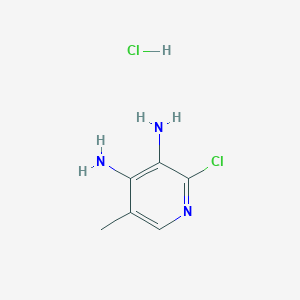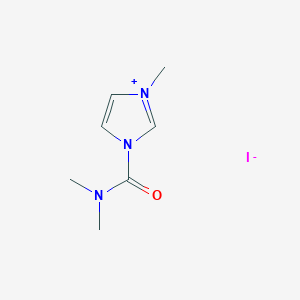
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a dimethylcarbamoyl group and a methyl group attached to the imidazole ring, with an iodide ion as the counterion.
Méthodes De Préparation
The synthesis of 1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve continuous flow reactors to ensure high yields and purity. The use of palladium catalysts and carbon monoxide under pressure can also facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride or bromide under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form imidazoline derivatives.
Hydrolysis: The dimethylcarbamoyl group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride .
Applications De Recherche Scientifique
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mécanisme D'action
The mechanism of action of 1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide include other imidazole derivatives such as:
1-Methylimidazole: Lacks the dimethylcarbamoyl group and iodide ion, making it less reactive in certain chemical reactions.
1-(Dimethylcarbamoyl)-3-ethyl-1H-imidazol-3-ium iodide: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium chloride: Similar structure but with a chloride ion instead of an iodide ion, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and counterion, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12IN3O |
|---|---|
Poids moléculaire |
281.09 g/mol |
Nom IUPAC |
N,N,3-trimethylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C7H12N3O.HI/c1-8(2)7(11)10-5-4-9(3)6-10;/h4-6H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XCABRDCWTZHNNU-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CN(C=C1)C(=O)N(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




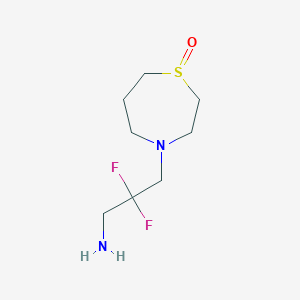

![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)

![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
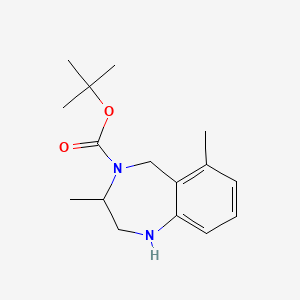

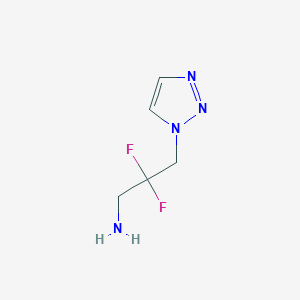
![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)

